2-Fluoro-6-(trifluoromethyl)benzaldehyde
Overview
Description
2-Fluoro-6-(trifluoromethyl)benzaldehyde is an organic compound with the molecular formula C8H4F4O. It is a fluorinated benzaldehyde derivative, characterized by the presence of both a fluoro and a trifluoromethyl group on the benzene ring. This compound is of significant interest in various fields of scientific research due to its unique chemical properties and reactivity .
Mechanism of Action
Target of Action
The primary target of 2-Fluoro-6-(trifluoromethyl)benzaldehyde is believed to be the mitochondrial electron transport at the cytochrome bc (1) complex . This complex plays a crucial role in cellular respiration, a process that cells use to produce energy.
Mode of Action
This compound exerts its activity by inhibiting the mitochondrial electron transport at the cytochrome bc (1) complex . This inhibition disrupts the normal flow of electrons within the mitochondria, which can lead to a decrease in the production of ATP, the main energy currency of the cell.
Biochemical Pathways
The inhibition of the cytochrome bc (1) complex by this compound affects the electron transport chain, a key biochemical pathway in cellular respiration . This disruption can lead to a decrease in ATP production, affecting downstream processes that rely on this energy source.
Pharmacokinetics
Its molecular weight of 1921104 suggests that it may have good bioavailability, as compounds with a molecular weight below 500 are generally well-absorbed.
Result of Action
The inhibition of the cytochrome bc (1) complex by this compound leads to a decrease in ATP production . This can result in cellular energy depletion, affecting various molecular and cellular processes that rely on ATP.
Biochemical Analysis
Biochemical Properties
2-Fluoro-6-(trifluoromethyl)benzaldehyde plays a significant role in biochemical reactions, particularly in the synthesis of complex organic molecules. It is involved in the formation of 2-amino-5-trifluoromethylquinazoline and other substituted benzo[b]thiophene-2-carboxylates . The compound interacts with various enzymes and proteins during these reactions, facilitating the formation of desired products. The nature of these interactions often involves the aldehyde group of this compound reacting with nucleophilic sites on enzymes or proteins, leading to the formation of covalent bonds.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound can undergo degradation under certain conditions, leading to a decrease in its efficacy over time . Long-term exposure to the compound may result in cumulative effects on cellular processes, which need to be carefully monitored in in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit minimal or no adverse effects, while higher doses can lead to toxicity and adverse reactions. Studies have indicated that there are threshold effects, where the compound’s impact on cellular functions becomes significant only above certain concentrations . High doses of this compound can cause severe damage to tissues and organs, highlighting the importance of dosage optimization in experimental settings.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into other metabolites. The compound’s presence can influence metabolic flux and alter metabolite levels within cells. For example, its interaction with specific enzymes can lead to the formation of intermediate compounds that participate in further biochemical reactions .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. These interactions determine the compound’s localization and accumulation in specific cellular compartments. The compound’s lipophilic nature allows it to diffuse across cell membranes, facilitating its distribution within different tissues .
Subcellular Localization
This compound exhibits specific subcellular localization patterns. It can be directed to particular compartments or organelles within cells through targeting signals or post-translational modifications. The compound’s activity and function can be influenced by its localization, as it interacts with different biomolecules in various subcellular environments .
Preparation Methods
The synthesis of 2-Fluoro-6-(trifluoromethyl)benzaldehyde typically involves the introduction of the fluoro and trifluoromethyl groups onto a benzaldehyde precursor. One common method includes the reaction of 2-fluorobenzaldehyde with trifluoromethylating agents under controlled conditions. Industrial production methods may involve the use of specialized catalysts and optimized reaction conditions to achieve high yields and purity .
Chemical Reactions Analysis
2-Fluoro-6-(trifluoromethyl)benzaldehyde undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Scientific Research Applications
2-Fluoro-6-(trifluoromethyl)benzaldehyde is utilized in various scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex fluorinated organic compounds.
Biology: The compound is used in the development of fluorinated pharmaceuticals and agrochemicals.
Medicine: It is investigated for its potential use in drug discovery and development, particularly in the design of enzyme inhibitors and receptor modulators.
Comparison with Similar Compounds
2-Fluoro-6-(trifluoromethyl)benzaldehyde can be compared with other similar compounds, such as:
2-Fluoro-6-methylbenzaldehyde: Similar structure but with a methyl group instead of a trifluoromethyl group.
2-Fluoro-6-iodobenzaldehyde: Contains an iodine atom instead of a trifluoromethyl group.
2-Fluoro-6-(trifluoromethyl)benzonitrile: Similar structure but with a nitrile group instead of an aldehyde group. The uniqueness of this compound lies in its specific combination of fluoro and trifluoromethyl groups, which impart distinct chemical and physical properties.
Properties
IUPAC Name |
2-fluoro-6-(trifluoromethyl)benzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4F4O/c9-7-3-1-2-6(5(7)4-13)8(10,11)12/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FAKUGVHRTLCKHB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)C=O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4F4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10334787 | |
Record name | 2-Fluoro-6-(trifluoromethyl)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10334787 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
60611-24-7 | |
Record name | 2-Fluoro-6-(trifluoromethyl)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10334787 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Fluoro-6-(trifluoromethyl)benzaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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